

Adh6 versus AKR1A1 SNO-CoA reductase activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: S-nitroso-coenzyme A

CAS No.: 82494-50-6

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Comparative Overview of Adh6 and AKR1A1

The table below summarizes the core characteristics of these two SNO-CoA reductases.

Feature	Adh6 (Yeast SCoR)	AKR1A1 (Mammalian SCoR/SCoR2)
Organism	Yeast (<i>Saccharomyces cerevisiae</i>) [1]	Mammals (e.g., Mouse, Human) [2] [3]
Gene Name	ADH6 [1]	Akr1a1 [2] [4]
Protein Family	Cinnamyl alcohol dehydrogenase family [1]	Aldo-keto reductase (AKR) family [2] [3]
Primary Cofactor	NADPH [1]	NADPH [2] [5]
Major Physiological Role	Regulates endogenous protein S-nitrosylation, impacts sterol biosynthesis [1]	Protects against acute kidney injury, cardioprotection, protects against alcohol-associated liver disease [2] [3] [4]
Substrate Specificity	Specific for SNO-CoA; does not metabolize GSNO [1]	Metabolizes both SNO-CoA and GSNO, with a preference for SNO-CoA [5]

Experimental Data and Functional Insights

This table consolidates key experimental findings and kinetic data for both enzymes.

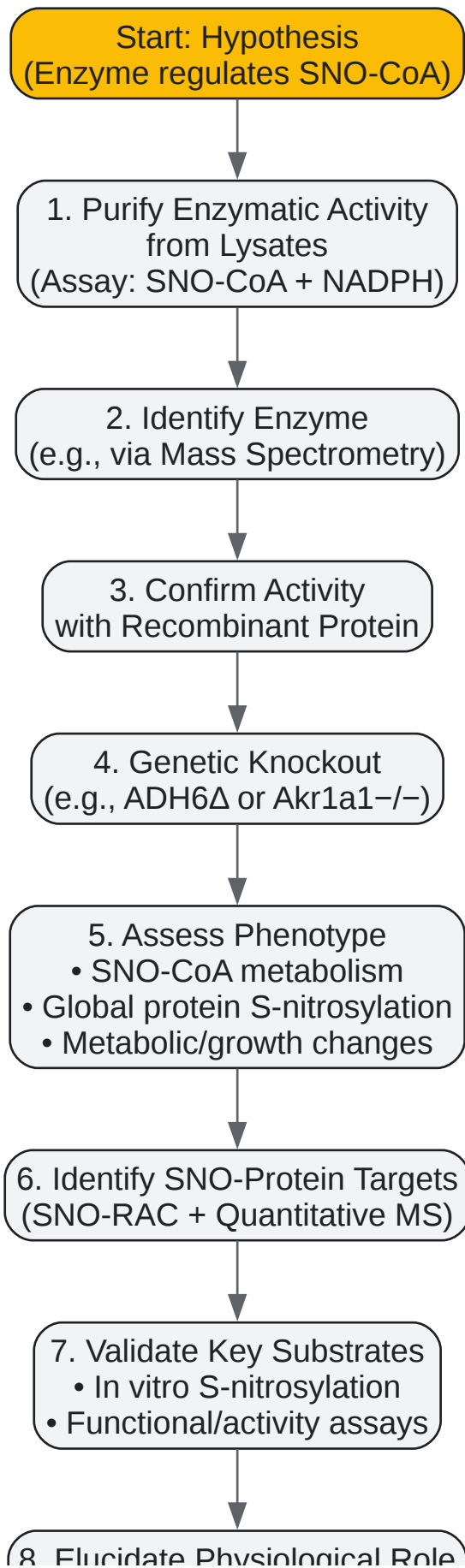
Aspect	Adh6 Experimental Findings	AKR1A1 Experimental Findings
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| **Key Kinetic Parameters** | - K_m for SNO-CoA: $180.5 \pm 16.8 \mu\text{M}$ [1]

- k_{cat} : $2,596.5 \pm 110.7 \text{ min}^{-1}$ [1] | - **Substrate Preference**: SNO-CoA > GSNO [5] | | **Validated SNO-Protein Substrates/Targets** | - Erg10 (Acetoacetyl-CoA thiolase): Inhibitory S-nitrosylation affects sterol biosynthesis [1] | - PKM2 (Pyruvate kinase M2): Inhibitory S-nitrosylation reprograms glycolysis [2]
- BDH1 (3-Hydroxybutyrate Dehydrogenase 1): S-nitrosylation enhances ketone body utilization, cardioprotective [4] | | **Genetic Knockout Phenotype** | - Increases cellular S-nitrosylation [1]
- Alters CoA metabolism and sterol biosynthesis [1] | - Increases protein S-nitrosylation in heart and kidney [2] [4]
- Robust protection against ischemia-reperfusion injury in heart and kidney [2] [4]
- Protection against alcohol-associated liver disease (ALD) [3] | | **Notable Experimental Workflows** |
 1. **Activity Purification**: SNO-CoA-dependent NADPH oxidation assay from yeast lysates [1]
- **SNO-Protein Identification (SNO-RAC)**: Coupled with iTRAQ and LC-MS/MS in lysates and intact cells [1] | 1. **Multi-Omic Approach**: SNO-RAC, interactome analysis via immunoprecipitation, and metabolic profiling in knockout mice [2]
- **In Vivo Disease Models**: Kidney and heart ischemia-reperfusion, chronic alcohol feeding [2] [3] [4] |

SNO-CoA Reductase Experimental Workflow

The diagram below illustrates a generalized experimental workflow for identifying and characterizing a SNO-CoA reductase, as demonstrated in the key studies.



Core Experimental Protocols

- In vivo disease models
- Metabolic profiling

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Core Experimental Protocols

Here are the detailed methodologies for key experiments cited in the comparison.

- **SNO-CoA Reductase Activity Assay:** Enzymatic activity is measured by monitoring the consumption of NADPH, which is oxidized to NADP⁺. The decrease in absorbance at 340 nm (A₃₄₀) is tracked over time in a solution containing cell lysate or purified enzyme, SNO-CoA, and NADPH. A negative control omits SNO-CoA [1].
- **SNO-RAC (Resin-Assisted Capture of SNO-proteins):** This method identifies S-nitrosylated proteins from complex mixtures. Free cysteine thiols are first blocked. S-nitrosothiols (SNOs) are then selectively reduced back to thiols using ascorbate. These newly formed thiols are captured by binding to a thiol-reactive resin (e.g., Thiopropyl Sepharose). After washing, the captured SNO-proteins are eluted and identified using mass spectrometry [1] [2].
- **In Vivo Functional Validation:** The physiological role of SCoR is tested using knockout mouse models (e.g., *Akr1a1*−/−). These mice are subjected to disease models like ischemia-reperfusion injury (kidney or heart) or chronic alcohol feeding. Protection is assessed by measuring tissue damage (e.g., infarct size, serum creatinine, liver triglycerides), cell death (e.g., TUNEL staining), and survival rates [2] [3] [4].

Therapeutic Implications

The discovery of SNO-CoA reductases opens a new avenue for therapeutic intervention. Since the loss of SCoR activity is protective in multiple disease models, **AKR1A1/SCoR2 is considered a potential drug target** [2] [4]. Inhibiting this enzyme could promote beneficial S-nitrosylation, mimicking the protective phenotype of the knockout models. A patent exists for methods of modulating S-nitrosylation using ADH or AKR inhibitors, highlighting the translational interest in this pathway [6].

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To cite this document: Smolecule. [Adh6 versus AKR1A1 SNO-CoA reductase activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b605137#adh6-versus-akr1a1-sno-coa-reductase-activity>]

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